3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to exhibit inhibitory activities against various cancer cell lines .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets by binding to their active sites, thereby inhibiting their function.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole moiety have been reported to inhibit the proliferation of cancer cells , suggesting that they may affect pathways related to cell growth and division.
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against various cancer cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
1-phenyl-3-hydroxy-1,2,4-triazole: Another triazole compound with potential antimicrobial and anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with applications in medicinal chemistry.
Uniqueness
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzonitrile group. This structural complexity allows for diverse chemical reactivity and a broad range of potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-12-15-5-4-8-17(11-15)20(26)24-10-9-18(13-24)25-14-19(22-23-25)16-6-2-1-3-7-16/h1-8,11,14,18H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHAMLDRRCTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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